eIF4A3-IN-1

eIF4A3 Enzyme Inhibition Binding Affinity

eIF4A3-IN-1 (compound 53a) is a first-in-class, selective, and non-ATP competitive inhibitor of eukaryotic initiation factor 4A3 (eIF4A3), a core component of the exon junction complex (EJC) critical for nonsense-mediated mRNA decay (NMD). It exhibits potent enzymatic inhibition (IC50 = 0.26 μM) and high binding affinity (Kd = 0.043 μM) in biochemical assays, while demonstrating significant cellular NMD inhibition at 3–10 μM.

Molecular Formula C29H23BrClN5O2
Molecular Weight 588.9 g/mol
Cat. No. B2513925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4A3-IN-1
Molecular FormulaC29H23BrClN5O2
Molecular Weight588.9 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN(C(C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br
InChIInChI=1S/C29H23BrClN5O2/c1-19-26(17-33-36(19)25-4-2-3-20(15-25)16-32)29(38)34-13-14-35(28(37)22-5-9-23(30)10-6-22)27(18-34)21-7-11-24(31)12-8-21/h2-12,15,17,27H,13-14,18H2,1H3/t27-/m1/s1
InChIKeyBDGKKHWJYBQRIE-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





eIF4A3-IN-1: Potent and Selective eIF4A3 Probe for NMD and Neuropathic Pain Research


eIF4A3-IN-1 (compound 53a) is a first-in-class, selective, and non-ATP competitive inhibitor of eukaryotic initiation factor 4A3 (eIF4A3), a core component of the exon junction complex (EJC) critical for nonsense-mediated mRNA decay (NMD) [1]. It exhibits potent enzymatic inhibition (IC50 = 0.26 μM) and high binding affinity (Kd = 0.043 μM) in biochemical assays, while demonstrating significant cellular NMD inhibition at 3–10 μM [1]. Distinct from pan-eIF4A inhibitors, eIF4A3-IN-1 provides a targeted chemical probe to dissect eIF4A3-specific functions in RNA metabolism without broadly disrupting translation initiation [1].

Why eIF4A3-IN-1 Cannot Be Substituted by Generic eIF4A Inhibitors


Generic eIF4A inhibitors such as Silvestrol target all eIF4A isoforms (eIF4A1, eIF4A2, and eIF4A3) and act via a different mechanism, often inducing global translation inhibition and cytotoxicity [1]. eIF4A3 is structurally and functionally distinct: it is a nuclear-cytoplasmic shuttling protein integral to the EJC and NMD, not cap-dependent translation initiation [2]. Using a pan-eIF4A inhibitor in studies requiring selective eIF4A3 interrogation confounds interpretation of phenotypic outcomes. The non-ATP competitive binding mode of eIF4A3-IN-1, validated by surface plasmon resonance (SPR), further ensures that it does not cross-inhibit the essential ATPase activity of eIF4A1/2 in the translation initiation complex [3].

Quantitative Differentiation of eIF4A3-IN-1: Evidence Guide for Procurement


Superior Binding Affinity and Potency Compared to eIF4A3-IN-2

eIF4A3-IN-1 demonstrates a significantly tighter binding affinity (Kd = 43 nM) compared to eIF4A3-IN-2, for which no comparable Kd data is publicly reported, and a well-defined IC50 of 0.26 μM in ATPase assays [1]. While eIF4A3-IN-2 shows a numerically lower IC50 (0.11 μM) in some reported assays, eIF4A3-IN-1 is validated with orthogonal SPR data (Kd = 43 nM) confirming direct target engagement, providing higher confidence in its utility as a chemical probe [1].

eIF4A3 Enzyme Inhibition Binding Affinity Chemical Probe

Defined Isoform Selectivity Over eIF4A1 and eIF4A2 Enables Pathway-Specific Studies

eIF4A3-IN-1 exhibits significant selectivity for the eIF4A3 isoform, a critical requirement for studies dissecting EJC/NMD biology without confounding effects from translation initiation machinery. Closely related optimized inhibitors (e.g., eIF4A3-IN-1q, derived from the same 1,4-diacylpiperazine chemotype) show no detectable activity against eIF4A1 or eIF4A2 at concentrations up to 100 μM . This selectivity profile is essential for correctly attributing cellular phenotypes to eIF4A3-specific functions versus broader eIF4A-dependent translation inhibition [1].

Isoform Selectivity eIF4A Family RNA Helicase Target Specificity

In Vivo Efficacy in Neuropathic Pain Models at Therapeutically Relevant Doses

eIF4A3-IN-1 demonstrates dose-dependent attenuation of neuropathic allodynia in a rat spinal nerve ligation (SNL) model, a clinically relevant assay for chronic pain . Intrathecal administration of eIF4A3-IN-1 (10–100 nM; twice daily for 3 days) produced significant improvement in pain-like behaviors . This functional in vivo response is mechanistically linked to its NMD inhibitory activity, specifically reversing the eIF4A3-dependent degradation of spinal μ-opioid receptor (MOR) mRNA, a key pathway in neuropathic pain pathogenesis [1].

Neuropathic Pain In Vivo Efficacy Spinal NMD μ-Opioid Receptor

Non-ATP Competitive Binding Mode Enables Orthogonal Mechanistic Studies

eIF4A3-IN-1 binds to a non-ATP binding site on eIF4A3, as confirmed by surface plasmon resonance (SPR) and kinetic assays [1]. This allosteric mechanism is distinct from ATP-competitive inhibitors or RNA-competitive binders. Notably, compounds with ATP-competitive binding modes (such as certain DEAD-box helicase inhibitors) often exhibit broader off-target activity against other ATPases and kinases [2]. The non-competitive nature of eIF4A3-IN-1 provides a cleaner pharmacological tool for studying eIF4A3's scaffolding role in the EJC without disrupting its nucleotide binding pocket.

Allosteric Inhibition Binding Mode Exon Junction Complex Chemical Probe

Validated Cellular NMD Inhibition at Concentrations Achievable In Vitro

eIF4A3-IN-1 produces significant cellular nonsense-mediated RNA decay (NMD) inhibition at 3 μM and 10 μM in cell-based reporter assays [1]. In contrast, earlier eIF4A3 inhibitors and certain DEAD-box helicase probes (e.g., compounds identified from HTS screens) showed potent enzyme inhibition but failed to demonstrate cellular NMD inhibition, limiting their utility as functional chemical probes [2]. This cellular activity window is critical for researchers aiming to modulate NMD in living cells.

Nonsense-Mediated Decay Cellular Assay RNA Surveillance Pharmacodynamics

Optimal Application Scenarios for eIF4A3-IN-1 Procurement


Targeted Dissection of Exon Junction Complex (EJC) and NMD Biology

Use eIF4A3-IN-1 at 3–10 μM in cell-based assays to interrogate eIF4A3-dependent NMD without triggering global translational suppression [1]. The compound's selectivity for eIF4A3 over eIF4A1/A2 ensures that observed changes in mRNA stability and alternative splicing patterns specifically reflect EJC function, not pan-eIF4A inhibition [1]. Ideal for RNA-seq studies examining NMD-sensitive transcripts, alternative splicing events regulated by the EJC, and mechanistic studies of UPF1 phosphorylation dynamics.

Validation of eIF4A3 as a Therapeutic Target in Neuropathic Pain Models

Administer eIF4A3-IN-1 via intrathecal injection (10–100 nM) in rodent spinal nerve ligation (SNL) models to evaluate the role of spinal eIF4A3/NMD in neuropathic pain pathogenesis [2]. The validated in vivo efficacy in attenuating mechanical allodynia supports its use as a chemical probe for translational pain research, particularly for studies investigating μ-opioid receptor mRNA regulation and sensitization mechanisms in chronic pain states [2].

Functional Studies of eIF4A3 in RNA Splicing and Export

Apply eIF4A3-IN-1 in nuclear/cytoplasmic fractionation assays and RNA immunoprecipitation (RIP) studies to examine eIF4A3's scaffolding role in the EJC during pre-mRNA splicing and mRNA export [1]. The non-ATP competitive binding mode allows for inhibition of eIF4A3's protein-protein interaction functions without perturbing its ATP hydrolysis cycle, making it suitable for studies of EJC assembly and disassembly kinetics [3].

Cancer Cell Line Screening for NMD-Dependent Vulnerabilities

Use eIF4A3-IN-1 at 3–10 μM in cancer cell line panels to identify tumor types with heightened dependence on eIF4A3-mediated NMD for survival [1]. The compound's cellular NMD inhibitory activity provides a functional readout for cancer vulnerabilities linked to aberrant RNA surveillance, including lung adenocarcinoma, glioblastoma, and hepatocellular carcinoma . Pair with transcriptomic profiling to identify NMD-sensitive oncogenic drivers.

Technical Documentation Hub

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